(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15846210
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | [2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C18H21N3O/c1-13-15(10-11-17(19-2)20-13)16-9-6-12-21(16)18(22)14-7-4-3-5-8-14/h3-5,7-8,10-11,16H,6,9,12H2,1-2H3,(H,19,20) |
| Standard InChI Key | HXWJHJSUADSUAO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone features a pyridine ring substituted at the 3-position with a pyrrolidine group and at the 6-position with a methylamino group. The pyrrolidine nitrogen is further bonded to a phenyl ketone moiety, creating a trifunctional structure that combines aromatic, heterocyclic, and carbonyl components. This arrangement confers both rigidity and polarity, influencing its solubility and interaction capabilities.
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| IUPAC Name | [2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
| Molecular Formula | C₁₈H₂₁N₃O |
| Molecular Weight | 295.4 g/mol |
| Canonical SMILES | CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C3=CC=CC=C3 |
| InChI Key | HXWJHJSUADSUAO-UHFFFAOYSA-N |
The SMILES string highlights the connectivity: a methyl-substituted pyridine linked via its 3-position to pyrrolidine, which is acylated by a benzoyl group. The InChI Key provides a unique identifier for database searches and structural verification.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically proceeds through sequential functionalization of the pyridine and pyrrolidine rings. A plausible route involves:
-
Amination of Pyridine: Introducing the methylamino group at the 6-position via nucleophilic substitution or catalytic coupling.
-
Pyrrolidine Coupling: Linking the modified pyridine to pyrrolidine through a C–N bond formation, potentially using Buchwald-Hartwig amination or similar cross-coupling techniques.
-
Ketone Introduction: Acylation of the pyrrolidine nitrogen with benzoyl chloride or a related electrophile under basic conditions.
Industrial-scale production employs automated systems to regulate temperature, pressure, and stoichiometry, ensuring reproducibility. Solvent selection (e.g., DMF, THF) and catalysts (e.g., palladium for coupling reactions) are critical for optimizing yield and purity.
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Reactions
The ketone group at the pyrrolidine terminus is susceptible to reduction, yielding a secondary alcohol. For example, treatment with sodium borohydride (NaBH₄) or catalytic hydrogenation could produce (2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanol. Conversely, oxidation of the methylamino group might generate a nitroso derivative under strong oxidizing conditions, though this remains speculative without experimental data.
Nucleophilic Additions
The electron-deficient pyridine ring could undergo nucleophilic aromatic substitution at the 2-methyl position, enabling further derivatization. Additionally, the pyrrolidine’s secondary amine might participate in acylation or alkylation reactions to introduce solubilizing groups.
Physicochemical Properties
Table 2: Hypothesized Physicochemical Profile
| Property | Prediction | Basis |
|---|---|---|
| LogP (Partition Coeff) | ~2.5–3.5 | Moderate hydrophobicity from aryl groups |
| Solubility in Water | Low (<1 mg/mL) | Nonpolar regions dominate |
| Melting Point | 150–170°C | Crystalline solid with hydrogen bonding |
While experimental data are scarce, the compound’s structure suggests limited aqueous solubility and moderate lipophilicity, aligning with its potential as a bioactive molecule requiring formulation aids for delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume